molecular formula C16H15N3OS B266925 N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

货号 B266925
分子量: 297.4 g/mol
InChI 键: QKIRCRNCXLMUPP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, also known as PBTZ169, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a new anti-tuberculosis drug.

作用机制

The exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is not yet fully understood, but it is believed to target multiple enzymes involved in the biosynthesis of mycobacterial cell wall components. Specifically, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been shown to inhibit the activity of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall. In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to inhibit the activity of the enzyme MmpL3, which is involved in the transport of mycolic acids, another important component of the mycobacterial cell wall.
Biochemical and Physiological Effects
N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to have a low toxicity profile in both in vitro and in vivo studies. It is also relatively stable in biological fluids, which suggests that it has the potential to be used as an oral drug. In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been found to have good pharmacokinetic properties, with a half-life of approximately 6 hours in mice.

实验室实验的优点和局限性

One of the main advantages of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its potential as a new anti-tuberculosis drug. Its ability to target both drug-sensitive and drug-resistant strains of M. tuberculosis, as well as its synergistic effect with other anti-TB drugs, makes it a promising candidate for combination therapy. However, one of the limitations of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine is its relatively low potency compared to other anti-TB drugs. This means that higher doses may be required to achieve therapeutic efficacy, which could increase the risk of toxicity.

未来方向

There are several future directions for research on N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of research is the elucidation of the exact mechanism of action of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine, which could lead to the development of more potent analogs. In addition, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine as a potential anti-TB drug.

合成方法

The synthesis of N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-aminobenzyl alcohol to produce 2-(3-nitrophenyl)pyridin-3-ylmethanol. This intermediate is then reacted with 2-thienylmethylamine in the presence of a reducing agent to yield N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine. The overall yield of this process is approximately 20%, and the purity of the final product can be improved through recrystallization.

科学研究应用

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has shown promising results in preclinical studies as a potential anti-tuberculosis drug. It has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria responsible for tuberculosis (TB). In addition, N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a synergistic effect when used in combination with other anti-TB drugs, such as isoniazid and rifampicin. This suggests that N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine has the potential to be used as part of a combination therapy for TB.

属性

产品名称

N-[3-(2-pyrimidinyloxy)benzyl]-N-(2-thienylmethyl)amine

分子式

C16H15N3OS

分子量

297.4 g/mol

IUPAC 名称

1-(3-pyrimidin-2-yloxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C16H15N3OS/c1-4-13(11-17-12-15-6-2-9-21-15)10-14(5-1)20-16-18-7-3-8-19-16/h1-10,17H,11-12H2

InChI 键

QKIRCRNCXLMUPP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3

规范 SMILES

C1=CC(=CC(=C1)OC2=NC=CC=N2)CNCC3=CC=CS3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。